molecular formula C10H9Cl3O2 B1420681 2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride CAS No. 41711-48-2

2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride

Cat. No.: B1420681
CAS No.: 41711-48-2
M. Wt: 267.5 g/mol
InChI Key: VTYXCOYXRKCHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride” is a chemical compound. It is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), a phenoxyalkanoic acid herbicide . 2,4-D was the first synthetic herbicide to be commercially developed and has been widely used for controlling many types of broad leaf weeds, grasses, and other monocots .

Mechanism of Action

Target of Action

The primary target of 2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride is broadleaf weeds . This compound is a synthetic auxin, a class of plant growth regulators . It is absorbed through the leaves and is translocated to the meristems of the plant .

Mode of Action

This compound acts as an auxin mimic . Auxins are plant hormones that regulate growth and development. By mimicking auxin, this compound causes uncontrolled growth in susceptible plants, leading to their eventual death .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in plant growth and development . The compound interferes with normal plant growth processes by mimicking the action of auxin, a key hormone in these processes . The downstream effects include uncontrolled growth and eventual death of the plant .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is highly water-soluble , which influences its absorption and distribution in the environment. Its primary degradation mechanism is microbial metabolism . The compound’s half-life in the environment is relatively short, averaging 10 days in soils .

Result of Action

The result of the action of this compound is the death of broadleaf weeds . By mimicking auxin, the compound causes uncontrolled growth in these plants, which eventually leads to their death .

Action Environment

The action of this compound is influenced by environmental factors. The compound is highly water-soluble , which means it can be easily transported in the environment. It is also volatile and has a low potential to leach to groundwater . Environmental factors such as temperature and wind conditions can also influence the compound’s efficacy and stability .

Biochemical Analysis

Biochemical Properties

2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride plays a significant role in biochemical reactions, particularly in the context of herbicidal activity. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis. The compound inhibits this enzyme, leading to disrupted lipid metabolism in target organisms . Additionally, it interacts with proteins involved in cell wall synthesis, further contributing to its herbicidal effects.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including DNA, proteins, and lipids . Furthermore, it affects the expression of genes involved in stress response and detoxification processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetyl-CoA carboxylase, inhibiting its activity and preventing the synthesis of fatty acids . This inhibition disrupts membrane integrity and energy production in target cells. Additionally, the compound can induce the expression of stress-related genes by activating transcription factors such as AP2/ERF and WRKY . These transcription factors play a role in the plant’s defense mechanisms against herbicidal stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Over time, its herbicidal activity may decrease due to degradation. Long-term exposure to the compound in in vitro studies has shown that it can lead to chronic oxidative stress and cellular damage . In vivo studies have demonstrated that prolonged exposure can result in the accumulation of degradation products, which may have different biological activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as liver and kidney damage . Studies in rats have shown that chronic exposure to high doses of the compound can lead to steatosis, inflammation, and renal tubular degeneration . Additionally, high doses can affect the behavior and oxidative status of non-target organisms such as zebrafish .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the compound to form more water-soluble metabolites . These metabolites can then be conjugated with glucuronic acid or sulfate and excreted from the body. The compound also affects the metabolic flux of fatty acids and amino acids by inhibiting key enzymes involved in their synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, the compound can bind to intracellular proteins and accumulate in specific organelles such as the endoplasmic reticulum and mitochondria . This localization can influence its activity and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound is often found in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes . It can also localize to the nucleus, where it may affect gene expression by interacting with transcription factors . Post-translational modifications such as phosphorylation can influence its targeting to specific compartments within the cell.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3O2/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYXCOYXRKCHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.